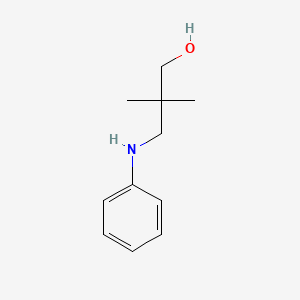

2,2-Dimethyl-3-(phenylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-3-(phenylamino)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to the nitrogen atom and a hydroxyl group on the propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol typically involves the reaction of 2,2-dimethylpropanal with aniline. The process can be summarized as follows:

Condensation Reaction: Aniline reacts with 2,2-dimethylpropanal in the presence of a suitable catalyst to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(phenylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of 2,2-dimethyl-3-(phenylamino)propanal or 2,2-dimethyl-3-(phenylamino)propanone.

Reduction: Formation of 2,2-dimethyl-3-(phenylamino)propane.

Substitution: Formation of halogenated derivatives such as 2,2-dimethyl-3-(phenylamino)propyl chloride.

Scientific Research Applications

2,2-Dimethyl-3-(phenylamino)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(phenylamino)propan-1-ol involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Dimethyl-3-(methylamino)propan-1-ol

- 2,2-Dimethyl-3-(ethylamino)propan-1-ol

- 2,2-Dimethyl-3-(benzylamino)propan-1-ol

Uniqueness

2,2-Dimethyl-3-(phenylamino)propan-1-ol is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased aromaticity and potential for π-π interactions. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Biological Activity

2,2-Dimethyl-3-(phenylamino)propan-1-ol, a compound with the CAS number 94844-02-7, has garnered attention in scientific research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a tertiary alcohol structure with a dimethyl group and a phenylamino moiety, which contributes to its unique reactivity and biological profile. Its chemical formula is C12H17N, and it is often synthesized for use in medicinal chemistry.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have emerged as promising agents in cancer therapy due to their ability to modulate gene expression and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's effects on various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The results demonstrated that the compound inhibited cell proliferation with IC50 values ranging from 0.69 µM to 11 µM, comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 0.69 | HDAC inhibition |

| MCF-7 | 2.29 | Apoptosis induction |

| PC3 | 11.00 | Cell cycle arrest |

Antioxidant Activity

In addition to its anticancer properties, the compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

Mechanism of Action:

The antioxidant activity is attributed to the phenolic structure of the compound, which can donate hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting histone deacetylases, the compound alters chromatin structure and gene expression, leading to increased expression of pro-apoptotic genes.

- Reactive Oxygen Species (ROS) Modulation : The compound's ability to scavenge ROS contributes to its protective effects against oxidative stress.

- Enzyme Interaction : The phenylamino group may facilitate interactions with specific enzymes or receptors involved in cell signaling pathways related to apoptosis and proliferation .

Research Findings

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. For instance:

- Synthesis of Derivatives : Modifications at the phenyl ring have led to compounds with improved potency against specific cancer types.

- Selectivity Studies : Research has shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted therapy .

Properties

IUPAC Name |

3-anilino-2,2-dimethylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFXVUPTTUCBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.